Home > Products > Screening Compounds P132791 > 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride -

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride

Catalog Number: EVT-254185
CAS Number:
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TC-1698 dihydrochloride is a synthetic compound classified as an α7 nicotinic acetylcholine receptor (nAChR) agonist. [, , ] It selectively binds to and activates α7 nAChRs, playing a crucial role in investigating the physiological and pathological roles of these receptors in the central nervous system. [, , ] Studies have demonstrated its potential neuroprotective effects, particularly against Aβ (1-42)-induced apoptosis. []

Relevance: Nicotine's interaction with and activation of the α7-nAChR is central to the research presented in these papers. TC 1698 dihydrochloride is a synthetic agonist specifically designed to target the α7-nAChR, making nicotine a relevant comparative compound in studies exploring this receptor's role in neuroprotection and cancer treatment. [, , ]

2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698)

Compound Description: This compound is the free base form of TC 1698 dihydrochloride, meaning it lacks the two hydrochloride molecules present in the salt form. Like its salt form, it is a selective agonist of the α7-nAChR and has demonstrated neuroprotective effects through the activation of the JAK2/PI-3K cascade. []

Relevance: This compound is structurally identical to TC 1698 dihydrochloride except for the presence of the hydrochloride salt. The biological activity of the free base and the dihydrochloride salt is expected to be very similar, as the salt is often used to improve the compound's solubility and stability. []

LY 2087101

Compound Description: LY 2087101 is another selective agonist of the α7-nAChR. Similar to nicotine, LY 2087101 administration has been shown to decrease the effectiveness of radiotherapy. [, ] Mechanistically, it has been observed to increase cell survival after radiation, possibly by increasing the phosphorylation of AKT and mTOR. [, ]

Relevance: LY 2087101, like TC 1698 dihydrochloride, directly targets the α7-nAChR. The similar effects on radiotherapy response make it a relevant compound for comparison in studies investigating the role of α7-nAChR in cancer treatment. [, ]

PHA 543613

Compound Description: PHA 543613 is a selective agonist of the α7-nAChR, exhibiting similar effects on radiotherapeutic response as nicotine and LY 2087101. [, ] It also increases cell survival following radiation and activates the phosphorylation of AKT and mTOR. [, ]

Relevance: PHA 543613's shared target with TC 1698 dihydrochloride (α7-nAChR) and its observed influence on radiotherapy response make it a relevant compound for comparative analysis in studies related to cancer treatment and α7-nAChR modulation. [, ]

PNU 282987

Compound Description: PNU 282987 is a selective α7-nAChR agonist. Unlike LY 2087101 and PHA 543613, PNU 282987 does not appear to modulate the response to radiotherapy. [, ] While it does increase the phosphorylation of AKT and ERK, it does not affect mTOR phosphorylation. [, ]

Relevance: The distinct effects of PNU 282987 on radiotherapy response compared to TC 1698 dihydrochloride, despite both being α7-nAChR agonists, suggest that specific downstream signaling pathways might be involved in the observed differences. This highlights the importance of investigating the nuanced roles of individual α7-nAChR agonists in cancer treatment. [, ]

4OH-GTS-21

Compound Description: 4OH-GTS-21 is a selective partial agonist of the α7-nAChR. It exhibits a lower potency for activating monkey α7-nAChRs compared to human α7-nAChRs. [] Studies using 4OH-GTS-21 have contributed to understanding the structural variations between monkey and human α7-nAChRs and their impact on agonist binding. []

Relevance: This compound, like TC 1698 dihydrochloride, targets the α7-nAChR. Its use in comparing monkey and human α7-nAChR responses provides insights into potential species-specific differences in receptor pharmacology and highlights the importance of considering these variations in research. []

Compound Description: Tc-99m-ECD is a radiopharmaceutical used in brain imaging to assess regional cerebral blood flow. It is commonly used in diagnosing cerebrovascular diseases. [] In one study, it was used alongside TI-201 chloride brain SPECT to image lymphomas with massive necrosis. []

Relevance: Tc-99m-ECD is grouped in the same category of radiopharmaceuticals as Tc-bicisate, which is structurally similar to TC 1698 dihydrochloride. They are both used for diagnostic imaging and rely on specific mechanisms for their distribution and retention within the body. [, , ]

Technetium-99m-bicisate (Tc-bicisate)

Compound Description: Tc-bicisate is a neutral, lipophilic radiopharmaceutical used for brain perfusion imaging. It is designed to cross the blood-brain barrier and is retained in primate brain tissue after undergoing ester hydrolysis, making it suitable for imaging studies. []

Relevance: Tc-bicisate shares some structural similarities with TC 1698 dihydrochloride, particularly in its ethylenediamine moiety. Additionally, both compounds are designed to interact with biological systems in a targeted manner, though their specific applications and mechanisms of action differ. []

Source and Classification

The compound is derived from the natural alkaloid anabasine, which acts as a nicotinic acetylcholine receptor ligand. It belongs to a class of compounds designed to exhibit selective binding to nicotinic acetylcholine receptor subtypes, specifically targeting the alpha4beta2 and alpha7 subtypes, which are significant in neurological and cognitive functions .

Synthesis Analysis

The synthesis of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride can be achieved through several methods, primarily focusing on the alkylation of nitrogen-containing precursors.

Key Synthesis Methods:

  1. Alkylation of N-(1-(pyridin-3-ylethylidene)propan-2-amine: This method involves the alkylation process where the precursor amine undergoes a reaction with an appropriate alkyl halide to form the desired bicyclic structure .
  2. Ring Opening/Aminocyclization Sequence: An alternative synthesis route involves the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine followed by a ring-opening reaction that leads to the formation of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane .

These methods have been optimized for yield and purity, with enantioselective syntheses achieving high optical purity (>99.5% enantiomeric excess) using chiral starting materials .

Molecular Structure Analysis

The molecular structure of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings.

Structural Features:

  • Bicyclic System: The compound features a nonane framework characterized by two fused rings.
  • Pyridine Substitution: The presence of a pyridine ring at the 2-position contributes to its pharmacological properties.

X-ray crystallography studies have confirmed the stereochemistry and spatial arrangement of atoms within the molecule, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

The reactions involving 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane primarily focus on its interactions with nicotinic acetylcholine receptors.

Key Reactions:

  1. Binding Affinity Studies: The compound exhibits high affinity for nicotinic acetylcholine receptor subtypes, with Ki values ranging between 0.5 nM and 15 nM for alpha4beta2 receptors and up to 110 nM for alpha7 receptors .
  2. Metabolic Stability: Investigations into its metabolic pathways reveal that modifications to its structure can significantly affect its stability and interaction with biological targets.
Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane involves its role as an agonist at nicotinic acetylcholine receptors.

Mechanistic Insights:

  • Receptor Activation: Upon binding to nicotinic receptors, the compound induces conformational changes that facilitate ion channel opening, leading to neuronal depolarization.
  • Selectivity: The structural features allow selective activation of specific receptor subtypes, which is crucial for minimizing side effects associated with broader-spectrum ligands .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride include:

PropertyValue
Molecular FormulaC_{12}H_{16}Cl_{2}N
Molecular Weight245.17 g/mol
SolubilitySoluble in water and polar organic solvents
Melting PointData not extensively documented

These properties are essential for understanding its behavior in biological systems and potential formulation strategies for therapeutic use.

Applications

The primary applications of 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride are in pharmacology and medicinal chemistry.

Scientific Applications:

  1. Nicotinic Acetylcholine Receptor Research: It serves as a model compound in studies aimed at understanding receptor behavior and developing new therapeutics targeting cognitive disorders .
  2. Drug Development: Its selective binding profile makes it a candidate for drug development aimed at treating conditions such as Alzheimer's disease or other cognitive impairments linked to cholinergic signaling dysfunctions .

Properties

Product Name

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

InChI

InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H

InChI Key

ZQUQBCHNSBJMCG-UHFFFAOYSA-N

SMILES

C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl

Synonyms

2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane dihydrochloride

Canonical SMILES

C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.